molecular formula C16H12N2S6 B14667308 2,2'-(Ethane-1,2-diyldidisulfanediyl)bis(1,3-benzothiazole) CAS No. 42938-31-8

2,2'-(Ethane-1,2-diyldidisulfanediyl)bis(1,3-benzothiazole)

Cat. No.: B14667308
CAS No.: 42938-31-8
M. Wt: 424.7 g/mol
InChI Key: VDWPZDGPESJBMK-UHFFFAOYSA-N
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Description

2,2’-(Ethane-1,2-diyldidisulfanediyl)bis(1,3-benzothiazole) is a chemical compound known for its unique structure, which includes two benzothiazole rings connected by an ethane-1,2-diyldisulfane bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Ethane-1,2-diyldidisulfanediyl)bis(1,3-benzothiazole) typically involves the reaction of 2-mercaptobenzothiazole with 1,2-dibromoethane. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol groups of 2-mercaptobenzothiazole attack the bromine atoms of 1,2-dibromoethane, forming the disulfide bridge .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of a suitable catalyst can also enhance the reaction efficiency and yield. Common solvents used in this synthesis include ethanol and dimethyl sulfoxide.

Chemical Reactions Analysis

Types of Reactions

2,2’-(Ethane-1,2-diyldidisulfanediyl)bis(1,3-benzothiazole) undergoes various chemical reactions, including:

    Oxidation: The disulfide bridge can be oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bridge can be reduced to thiols.

    Substitution: The benzothiazole rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Halogenated or nitrated benzothiazole derivatives.

Scientific Research Applications

2,2’-(Ethane-1,2-diyldidisulfanediyl)bis(1,3-benzothiazole) has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2’-(Ethane-1,2-diyldidisulfanediyl)bis(1,3-benzothiazole) involves its interaction with various molecular targets. The disulfide bridge can undergo redox reactions, influencing cellular redox balance. The benzothiazole rings can interact with biological macromolecules, such as proteins and nucleic acids, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-(Methylenedisulfanediyl)bis(1,3-benzothiazole)
  • 2,2’-(Propane-1,3-diyldisulfanediyl)bis(1,3-benzothiazole)

Uniqueness

2,2’-(Ethane-1,2-diyldidisulfanediyl)bis(1,3-benzothiazole) is unique due to its specific disulfide bridge length, which can influence its chemical reactivity and biological activity. The ethane-1,2-diyldisulfane bridge provides a distinct spatial arrangement compared to other similar compounds, potentially leading to different interaction profiles with biological targets .

Properties

CAS No.

42938-31-8

Molecular Formula

C16H12N2S6

Molecular Weight

424.7 g/mol

IUPAC Name

2-[2-(1,3-benzothiazol-2-yldisulfanyl)ethyldisulfanyl]-1,3-benzothiazole

InChI

InChI=1S/C16H12N2S6/c1-3-7-13-11(5-1)17-15(21-13)23-19-9-10-20-24-16-18-12-6-2-4-8-14(12)22-16/h1-8H,9-10H2

InChI Key

VDWPZDGPESJBMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SSCCSSC3=NC4=CC=CC=C4S3

Origin of Product

United States

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